Bienvenue dans la boutique en ligne BenchChem!

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole (CAS 1211678-04-4) is a benzimidazole-piperazine sulfonamide featuring a 3,5-dimethylisoxazole sulfonyl substituent. The compound has a molecular weight of 361.42 g/mol and the molecular formula C₁₆H₁₉N₅O₃S.

Molecular Formula C16H19N5O3S
Molecular Weight 361.42
CAS No. 1211678-04-4
Cat. No. B2879464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole
CAS1211678-04-4
Molecular FormulaC16H19N5O3S
Molecular Weight361.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H19N5O3S/c1-11-15(12(2)24-19-11)25(22,23)21-9-7-20(8-10-21)16-17-13-5-3-4-6-14(13)18-16/h3-6H,7-10H2,1-2H3,(H,17,18)
InChIKeySNMBNPYGPGVCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole (CAS 1211678-04-4): Baseline Characterization for Procurement Decision-Making


2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole (CAS 1211678-04-4) is a benzimidazole-piperazine sulfonamide featuring a 3,5-dimethylisoxazole sulfonyl substituent . The compound has a molecular weight of 361.42 g/mol and the molecular formula C₁₆H₁₉N₅O₃S . Preliminary vendor-compiled screening data indicate moderate inhibition of acetylcholinesterase (AChE, IC₅₀ = 8.5 µM) and very weak activity against Bcr-Abl kinase (IC₅₀ > 500,000 nM), suggesting a distinct selectivity profile compared to pyrimidine-based kinase inhibitors . However, primary peer-reviewed literature characterizing the biological activity of this specific compound remains extremely scarce; the quantitative evidence presented below is derived predominantly from a single vendor-compiled datasheet and should be independently verified before procurement.

Why 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole Cannot Be Interchanged with Other Piperazine-Sulfonamide Benzimidazoles


The 3,5-dimethylisoxazole sulfonyl moiety confers unique electronic and steric properties that differentiate this compound from generic aryl- or alkyl-sulfonyl piperazine benzimidazoles . The isoxazole ring is a well-established pharmacophore for bromodomain and extra-terminal (BET) protein engagement [1], whereas simpler methylsulfonyl or phenylsulfonyl analogs lack this structural recognition element. Furthermore, the presence of the isoxazole ring modulates the acidity of adjacent methyl groups, altering the compound's reactivity profile . Consequently, even compounds sharing the benzimidazole-piperazine core but bearing different sulfonyl substituents cannot be assumed to exhibit equivalent target engagement, selectivity, or off-target profiles. Procurement of the exact compound—not a generic in-class analog—is therefore critical for experiments where the isoxazole sulfonyl moiety is hypothesized to mediate specific biological interactions.

Quantitative Differentiation Evidence for 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole (CAS 1211678-04-4)


Acetylcholinesterase (AChE) Inhibition: Moderate Potency with Potential Neurodegenerative Disease Relevance

In a vendor-reported enzyme inhibition assay, this compound inhibited AChE with an IC₅₀ of 8.5 µM, compared to donepezil at 10 µM in the same assay . While the absolute IC₅₀ value indicates moderate potency—roughly three orders of magnitude weaker than donepezil's clinical IC₅₀ (~0.01 µM in standardized assays)—the within-assay comparison suggests comparable activity under identical experimental conditions . This differentiates the compound from simpler 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, for which no AChE inhibition data are publicly available.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Bcr-Abl Kinase Selectivity: Absence of Potent Bcr-Abl Inhibition Differentiates from Pyrimidine-Based Kinase Inhibitors

According to vendor-reported data, the compound exhibits negligible Bcr-Abl inhibitory activity (IC₅₀ > 500,000 nM) . In contrast, the targeted cancer therapeutic imatinib (a pyrimidine-phenylaminopyrimidine derivative) inhibits Bcr-Abl with an IC₅₀ of approximately 30 nM [1]. The >16,000-fold difference in potency indicates that the benzimidazole-isoxazole sulfonamide scaffold does not engage the Bcr-Abl ATP-binding pocket in the same manner as pyrimidine-based inhibitors. This property is particularly relevant for researchers seeking a compound that avoids Bcr-Abl-related off-target effects (e.g., cardiovascular toxicity) while targeting other pathways.

Bcr-Abl kinase Kinase selectivity Off-target avoidance

BET Bromodomain Engagement Potential via the 3,5-Dimethylisoxazole Pharmacophore

The 3,5-dimethylisoxazole moiety is a recognized acetyl-lysine mimetic that binds BET bromodomains (BRD2, BRD3, BRD4, BRDT) with high ligand efficiency [1]. X-ray crystallographic studies of related 3,5-dimethylisoxazole-benzimidazole hybrids confirm the isoxazole oxygen engages the conserved asparagine residue (e.g., Asn140 in BRD4(1)) via a structured water network, while the benzimidazole core forms π-π stacking interactions in the acetyl-lysine binding pocket [2]. While no published Kd or IC₅₀ values were identified specifically for CAS 1211678-04-4, the co-crystal structure of a structurally related benzimidazole-isoxazole compound complexed with BRD4 (PDB entry cited in patent literature) supports the hypothesis that this compound may similarly engage BET bromodomains [3]. This property is absent in simpler 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, which lacks the isoxazole warhead.

BET bromodomain Epigenetics BRD4 inhibitor

Optimal Research and Industrial Application Scenarios for 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole (CAS 1211678-04-4)


Chemical Probe for Acetylcholinesterase-Associated Neurodegenerative Disease Models

Given its moderate AChE inhibitory activity (vendor-reported IC₅₀ = 8.5 µM) , this compound may find utility as a starting scaffold for Alzheimer's disease research programs requiring sub-micromolar AChE engagement without full enzyme blockade. Its differentiation from donepezil—which achieves near-complete inhibition at nanomolar concentrations—positions it as a tool for studying partial AChE modulation. Procurement is most appropriate for academic laboratories conducting preliminary structure-activity relationship (SAR) exploration or screening campaigns where the isoxazole sulfonyl substituent is hypothesized to confer additional polypharmacology (e.g., BET bromodomain or other epigenetic target engagement). Independent re-testing of AChE activity in the user's assay system is strongly recommended.

Kinase Profiling Selectivity Control with Minimal Bcr-Abl Liability

The virtual absence of Bcr-Abl inhibition (IC₅₀ > 500,000 nM) makes this compound a suitable negative control in kinase selectivity panels where pyrimidine-based inhibitors (e.g., imatinib, dasatinib) would confound results through potent Bcr-Abl engagement [1]. Industrial screening laboratories performing broad kinase profiling can employ this compound to establish baseline signal for Bcr-Abl counterscreens, thereby reducing false-positive attribution of Bcr-Abl-dependent phenotypes. This application is especially relevant for pharmaceutical R&D teams prosecuting non-kinase targets who require a Bcr-Abl-clean chemical start point.

Epigenetic Probe Development Targeting BET Bromodomains

The 3,5-dimethylisoxazole moiety is a privileged BET bromodomain-binding motif [2], and structural precedent exists for benzimidazole-isoxazole hybrids engaging BRD4 [3]. Although direct binding data for this specific compound are lacking, it represents a rational entry point for medicinal chemistry optimization of dual AChE-BET ligands or selective BET degraders (PROTACs). Research groups focused on epigenetic drug discovery may source this compound as a validated pharmacophore-containing intermediate for further derivatization, particularly given the synthetic tractability of the sulfonyl-piperazine linkage for late-stage functionalization.

Synthetic Building Block for Isoxazole-Containing Compound Libraries

The sulfonyl-piperazine linkage and the 3,5-dimethylisoxazole sulfonyl group are chemically robust handles amenable to further diversification via nucleophilic substitution or palladium-catalyzed cross-coupling . Contract research organizations (CROs) and medicinal chemistry core facilities requiring a pre-functionalized benzimidazole-isoxazole scaffold for library synthesis can procure this compound as a key intermediate. Its molecular weight (361.42 g/mol) and moderate lipophilicity (cLogP ~2.5 estimated) comply with lead-like physicochemical criteria, facilitating downstream hit-to-lead optimization campaigns .

Quote Request

Request a Quote for 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.